Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H15BrN2O3 and a molecular weight of 327.17 g/mol. This compound is classified as a carbamate derivative, which are known for their diverse biological activities and applications in medicinal chemistry. It is recognized for its potential interactions with various biological targets, making it a valuable compound in research settings.
The synthesis of tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate typically involves the formation of the isoxazole ring, which serves as a core structure in this compound. The general method for synthesizing isoxazoles includes the reaction of an appropriate nitrile with hydroxylamine, followed by subsequent transformations to introduce the tert-butyl and bromobenzo moieties.
The molecular structure of tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate can be described using various structural representations:
InChI=1S/C13H15BrN2O3/c1-13(2,3)18-12(17)15-7-10-9-6-8(14)4-5-11(9)19-16-10/h4-6H,7H2,1-3H3,(H,15,17)
RKQADGPLJSJHKE-UHFFFAOYSA-N
CC(C)(C)OC(=O)NCC1=CC=C(C=C1Br)N=O
The structure features a tert-butyl group attached to a carbamate functional group, linked to a bromobenzo[d]isoxazole moiety. This arrangement contributes to its biological activity and solubility characteristics.
Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate participates in several chemical reactions that are significant for its application in organic synthesis and medicinal chemistry:
The mechanism of action of tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate primarily involves its interaction with specific enzymes and proteins within biological systems:
Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate exhibits several notable physical and chemical properties:
Tert-butyl ((5-bromobenzo[d]isoxazol-3-yl)methyl)carbamate has several scientific uses:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: